molecular formula C24H28N4O8S B2368729 4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 533871-42-0

4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2368729
CAS No.: 533871-42-0
M. Wt: 532.57
InChI Key: ZGSPGHPFNYDOJC-UHFFFAOYSA-N
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Description

The compound “4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide” is a chemical substance with the molecular formula C24H28N4O8S . It is not intended for human or veterinary use and is primarily used for research purposes.


Synthesis Analysis

Unfortunately, I was unable to find specific information on the synthesis of this compound. The synthesis of similar compounds typically involves the reaction of the appropriate sulfonyl chloride with the corresponding amine to form the sulfonamide, followed by coupling with the oxadiazole .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzamide core, with a sulfonamide group attached to one end and an oxadiazole ring attached to the other. The oxadiazole ring is further substituted with a trimethoxyphenyl group .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 532.57. Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the available resources .

Scientific Research Applications

Biological Activities of Related Compounds

  • Antibacterial and Antioxidant Activities : Derivatives of 1,3,4-oxadiazole, such as 4,5-dihydro-1,3,4-oxadiazole-2-thiones, have been synthesized and characterized. These compounds demonstrated significant antibacterial and antioxidant activities, suggesting potential applications in developing novel antimicrobial and antioxidant agents (Karanth et al., 2019).

  • Cytotoxicity and Enzyme Inhibition : Pyrazoline derivatives, which like 1,3,4-oxadiazole derivatives contain nitrogen in their rings, were investigated for their cytotoxic activities against tumor cell lines and inhibitory effects on carbonic anhydrase enzymes. These findings highlight the potential of these compounds in cancer therapy and enzyme inhibition studies (Kucukoglu et al., 2016).

  • Pharmacological Properties : Novel anthranilic acid derivatives were explored for activating heme-oxidized soluble guanylyl cyclase (sGC), a key enzyme in cardiovascular health, demonstrating the potential of these compounds in treating cardiovascular diseases (Schindler et al., 2006).

  • Synthesis and Antibacterial Activity : The synthesis of new series of 5-substituted-1,3,4-oxadiazol-2yl-4-(morpholin-4yl sulfonyl)benzyl sulfides and their evaluation for antibacterial activity underscore the role of these compounds in developing new antimicrobials (Ur-Rehman et al., 2015).

  • PI3K Inhibitors and Anticancer Agents : The design and synthesis of 2-substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as novel structures of PI3K inhibitors highlight their potential as anticancer agents. This research opens pathways for the development of new cancer therapeutics (Shao et al., 2014).

Mechanism of Action

The mechanism of action of this compound is not specified in the available literature. It’s possible that the compound could have biological activity, given the presence of pharmacophoric groups like sulfonamide, benzamide, and oxadiazole in its structure .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available literature. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure .

Future Directions

The future directions for research on this compound could include elucidating its synthesis, investigating its reactivity, studying its potential biological activity, and determining its physical and chemical properties .

Properties

IUPAC Name

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O8S/c1-14-12-28(13-15(2)35-14)37(30,31)18-8-6-16(7-9-18)22(29)25-24-27-26-23(36-24)17-10-19(32-3)21(34-5)20(11-17)33-4/h6-11,14-15H,12-13H2,1-5H3,(H,25,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGSPGHPFNYDOJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC(=C(C(=C4)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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